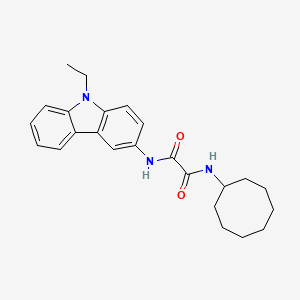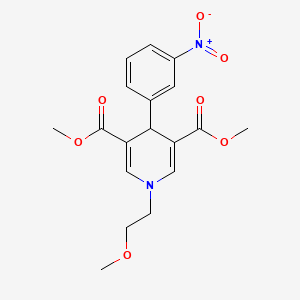
N'-CYCLOOCTYL-N-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANEDIAMIDE
Overview
Description
N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide is a compound that belongs to the class of carbazole derivatives Carbazole compounds are known for their versatile applications in various fields due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclooctylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarbaldehyde derivatives, while reduction can produce various carbazole-based amines.
Scientific Research Applications
N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Carbazole derivatives are known for their biological activities, including antitumor, antibacterial, and antioxidant properties.
Material Science: The compound can be used in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide involves its interaction with molecular targets through its carbazole moiety. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
- N’-((9-ethyl-9H-carbazol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 2-(9-ethyl-9H-carbazol-3-yl)-2,3-dihydro-1H-perimidine
Uniqueness
N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide stands out due to its unique combination of a cyclooctyl group and a carbazole moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N-cyclooctyl-N'-(9-ethylcarbazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-2-27-21-13-9-8-12-19(21)20-16-18(14-15-22(20)27)26-24(29)23(28)25-17-10-6-4-3-5-7-11-17/h8-9,12-17H,2-7,10-11H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFOTLRTFUHUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NC3CCCCCCC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)


![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)


![5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4792784.png)


![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B4792792.png)

![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)
![2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4792828.png)
